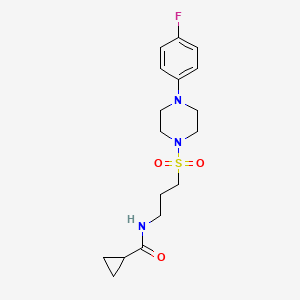

N-(3-((4-(4-氟苯基)哌嗪-1-基)磺酰基)丙基)环丙烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

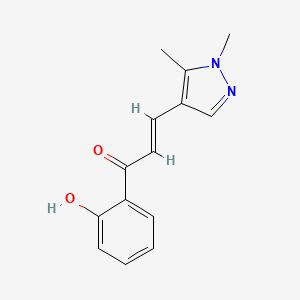

The compound N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide is a chemical entity that appears to be related to a class of compounds known for their pharmacological activities. While the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds discussed. For instance, the presence of a 4-fluorophenyl group and a piperazine moiety is a common feature in these molecules, which are known to interact with biological targets such as dopamine receptors and carbonic anhydrases.

Synthesis Analysis

The synthesis of related compounds involves the preparation of arylcarboxamides with specific substituents that confer selectivity towards certain biological receptors. In the first paper, arylcarboxamides with a fluoro and dichloro substitution pattern were synthesized and evaluated for their binding to dopamine receptors . The second paper discusses the synthesis of benzenesulfonamide derivatives incorporating ureido moieties, which also contain a substituted piperazine fragment . These methods could potentially be adapted for the synthesis of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide, with the appropriate choice of starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to the one is critical for their interaction with biological targets. The presence of a piperazine ring and a fluorophenyl group is significant, as these structural elements are often involved in binding to receptors. The first paper indicates that the carboxamide linker plays a critical role in the selectivity for dopamine D3 receptors over D2 receptors . The second paper suggests that the ureido linker in the sulfonamide class of compounds is important for inhibitory activity against carbonic anhydrase isoforms . These insights suggest that the molecular structure of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide would likely be designed to optimize interactions with specific biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of such compounds are crucial for achieving the desired selectivity and potency. The first paper describes the impact of removing the carbonyl group from the amide linker, which resulted in a dramatic reduction in binding affinity at dopamine D3 receptors . This indicates that specific chemical groups within the molecule are essential for its biological activity. The synthesis routes described in the papers could provide insights into the types of chemical reactions that might be employed to create N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide, such as amide bond formation, sulfonamide coupling, and piperazine ring derivatization.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not directly reported in the provided papers, the properties of structurally related compounds can be inferred. The solubility, stability, and reactivity of these compounds are influenced by their functional groups and overall molecular architecture. For example, the presence of a sulfonamide group could affect the acidity and solubility in water, while the piperazine ring might influence the compound's basicity . These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds, affecting their absorption, distribution, metabolism, and excretion in biological systems.

科学研究应用

PET示踪剂和影像学

- 5-HT1A受体拮抗剂用于影像学:García等人(2014年)的一项研究开发了N-(4-[(18)F]-氟吡啶-2-基)-N-{2-[4-(2-甲氧基苯基)哌嗪-1-基]乙基}-甲酰胺作为PET示踪剂。这些化合物显示出大脑摄取率高且大脑清除率慢,这使得它们有望用于神经精神疾病中5-HT1A受体的影像学(García等人,2014年)。

- 18F-Mefway PET影像学:崔等人(2015年)将18F-Mefway与18F-FCWAY进行比较,以量化人体中的5-HT1A受体。18F-Mefway是一种与N-(3-((4-(4-氟苯基)哌嗪-1-基)磺酰基)丙基)环丙烷甲酰胺在结构上相关的化合物,尽管DVR值低于18F-FCWAY,但它显示出有希望的结果(Choi等人,2015年)。

化学合成和改性

- 哌嗪的磺甲基化:Van Westrenen和Sherry(1992年)研究了哌嗪和其他多氮杂大环化合物的磺甲基化。这种化学改性对于创建混合侧链大环螯合物具有重要意义,而这些螯合物在各种化学和生物医学应用中很重要(Van Westrenen和Sherry,1992年)。

材料科学中的应用

- 纳滤膜:郭等人(2018年)讨论了在杂化纳滤膜的制备中使用N-氨基乙基哌嗪丙烷磺酸盐改性的碳纳米管。这些膜显示出在脱盐和生物分离过程中的应用潜力(Guo等人,2018年)。

药物研究

- 哌嗪衍生物的抗菌活性:帕特尔等人(2007年)合成了具有哌嗪取代基的喹诺酮衍生物,显示出有希望的抗菌活性。这表明与N-(3-((4-(4-氟苯基)哌嗪-1-基)磺酰基)丙基)环丙烷甲酰胺类似的化合物在对抗细菌感染方面具有潜在的药物应用(Patel、Patel和Chauhan,2007年)。

属性

IUPAC Name |

N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FN3O3S/c18-15-4-6-16(7-5-15)20-9-11-21(12-10-20)25(23,24)13-1-8-19-17(22)14-2-3-14/h4-7,14H,1-3,8-13H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABLRTSKEGTZNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Oxolan-3-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2530403.png)

![Tert-butyl (4aS,7aR)-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine-4a-carboxylate](/img/structure/B2530407.png)

![(E)-N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/no-structure.png)

![Ethyl 4-(4-chlorophenyl)-2-[[(Z)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]thiophene-3-carboxylate](/img/structure/B2530410.png)

![N-(4-methylthiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2530411.png)

![5-ethyl-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2530417.png)

![3-Fluorosulfonyloxy-5-[(3-methoxycyclohexyl)carbamoyl]pyridine](/img/structure/B2530422.png)